1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)
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Overview
Description
1,N6-Ethenoadenosine 5’-monophosphate (1,N6-ε-AMP) is a highly fluorescent analog of adenosine 5’-monophosphate (AMP). It serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm .
Molecular Structure Analysis
The molecular formula of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is C12H12N5O7PNa2 . The InChI string and SMILES string provide more detailed information about its molecular structure .Physical and Chemical Properties Analysis
The molecular weight of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is 415.21 g/mol . It has a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm .Scientific Research Applications
Spectroscopic and Biological Data : It has been compared with cyclic adenosine 3',5'-monophosphate in terms of spectroscopic properties like nuclear magnetic resonance, mass-, ultraviolet-, and fluorescence spectroscopy. No significant biological difference between these compounds has been found (Wombacher & Reuter-Smerdka, 1976).
Activity in Enzyme Systems : This compound serves as a powerful probe for systems involving adenosine 3',5'-monophosphate due to its long fluorescent lifetime and detectability at low concentrations (Secrist et al., 1972).
Fluorescence Studies : Studies have indicated the presence of only one emitting fluorophore in 1,N6-ethenoadenosine 5'-monophosphate and examined its fluorescence characteristics over a range of pH levels (Spencer et al., 1974).
Fluorescence Decay Studies : Research on dinucleoside monophosphates containing 1-N6-ethenoadenosine revealed that their fluorescence spectra are similar to epsilon AMP, and the fluorescence decay kinetics suggest multiple conformational states (Kubota et al., 1983).
Interaction with Nucleotides : It has been found that AMP, GMP, TMP, and CMP can quench the fluorescence of 1,N6-ethenoadenosine monophosphate, with varying degrees of quenching efficiency among these nucleotides (Kubota et al., 1979).
Polymerization Studies : Polymerization of 1,N 6 - ethenoadenosine 5′-diphosphate with polynucleotide phosphorylase from Escherichia coli yielded poly(1,N6-ethenoadenylic acid), a new fluorescent polynucleotide, indicating potential applications in biochemistry and molecular biology (Lehrach & Scheit, 1973).
Biological Activities of Derivatives : Studies on the fluorescent 1, N 6 -ethenoadenosine derivatives of various adenosine compounds have shown varied activities in enzyme systems, underscoring the utility of these compounds in biochemical assays (Roberts et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
As a highly fluorescent analog of adenosine 5’-monophosphate (AMP), 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) serves as an effective probe for AMP-related systems . Its future applications could be in the field of biochemistry for studying AMP-related systems and in assays of 5’-nucleotidase activity .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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